molecular formula C7H8O4 B13550051 rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans

rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans

Cat. No.: B13550051
M. Wt: 156.14 g/mol
InChI Key: PQMHRWNQDAOZRQ-WHFBIAKZSA-N
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Description

rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans is a cyclopropane derivative with two carboxylic acid groups and a methoxycarbonyl group

Preparation Methods

The synthesis of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to ensure high yields and selectivity.

Chemical Reactions Analysis

rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans can be compared with other cyclopropane derivatives, such as:

    rac-(1R,2R)-2-(methoxycarbonyl)-3-methylcyclopropane-1-carboxylicacid: This compound lacks the methylene group, which can affect its reactivity and applications.

    rac-(1R,2R)-2-(methoxycarbonyl)-3-ethylidenecyclopropane-1-carboxylicacid: The presence of an ethylidene group instead of a methylene group can lead to different chemical and biological properties.

The unique structural features of this compound, such as the presence of both methoxycarbonyl and carboxylic acid groups, make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1R,2R)-2-methoxycarbonyl-3-methylidenecyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-3-4(6(8)9)5(3)7(10)11-2/h4-5H,1H2,2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

PQMHRWNQDAOZRQ-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C1=C)C(=O)O

Canonical SMILES

COC(=O)C1C(C1=C)C(=O)O

Origin of Product

United States

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